![molecular formula C7H11ClF3N B2581303 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1818847-27-6](/img/structure/B2581303.png)

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

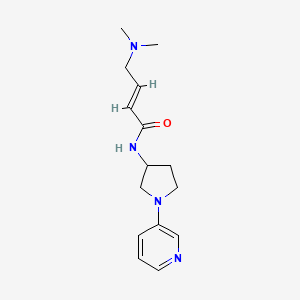

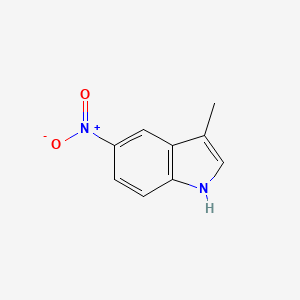

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the CAS Number: 1311315-27-1 . It has a molecular weight of 201.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.62 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Recent Advances in Catalytic Oxidation

Catalytic oxidation processes are critical in the chemical industry for producing various compounds with different oxidation states and functional groups. For instance, the oxidation of cyclohexene can lead to products like 7-oxabicyclo[4.1.0]heptane, which are widely used intermediates in the chemical industry. These processes are valuable for applications in both academia and industry, highlighting the importance of controllable and selective catalytic oxidation reactions (Cao et al., 2018).

Trifluoromethyl in Antitubercular Drug Design

Trifluoromethyl groups, such as the one in the query compound, are significant in the realm of antitubercular drug design. The incorporation of trifluoromethyl groups into antitubercular agents has been shown to improve their potency, pharmacodynamic, and pharmacokinetic properties. This review emphasizes the role of strategically placed trifluoromethyl substituents in enhancing the efficacy of antitubercular drugs (Thomas, 1969).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation reactions, including trifluoromethylation, in water or in the presence of water highlights an eco-friendly approach to incorporating fluorinated groups into target molecules. This review covers the progress of aqueous fluoroalkylation, demonstrating the importance of fluorinated functionalities in pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties (Song et al., 2018).

Use of CF3SO2Cl for Trifluoromethylsulfenyl- and Sulfonylation

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of trifluoromethyl groups in chemical synthesis. This review underscores the importance of CF3SO2Cl in electrophilic chlorination and its application in synthesizing various fluorinated compounds, highlighting the significance of trifluoromethyl groups in modern chemistry (Chachignon et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)6;/h4-6,11H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTMZTMPJGKFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2581220.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2581222.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)